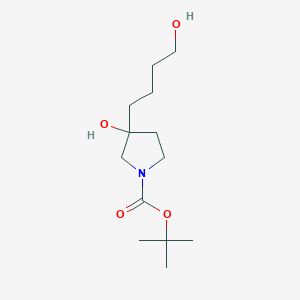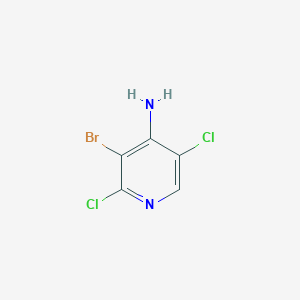
3-Bromo-2,5-dichloropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,5-dichloropyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloropyridin-4-amine typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of 2,5-dichloropyridin-4-amine using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and ensure consistent product quality. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
化学反応の分析
Types of Reactions: 3-Bromo-2,5-dichloropyridin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as 3-bromo-2,5-dichloropyridine-N-oxide.
Reduction: Reduction reactions can yield this compound derivatives with reduced halogen content.
Substitution: Substitution reactions can lead to the formation of different substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
3-Bromo-2,5-dichloropyridin-4-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a probe in biological studies to understand the interaction of halogenated pyridines with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of advanced materials and chemical sensors due to its unique chemical properties.
作用機序
The mechanism by which 3-Bromo-2,5-dichloropyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
類似化合物との比較
3-Bromo-2,5-dichloropyridin-4-amine is compared with other similar halogenated pyridines, such as 3-bromo-2,6-dichloropyridin-4-amine and 2,5-dichloropyridin-4-amine. These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their reactivity and applications.
Would you like more information on any specific aspect of this compound?
特性
IUPAC Name |
3-bromo-2,5-dichloropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-4(9)2(7)1-10-5(3)8/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQGKFQXUKWLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
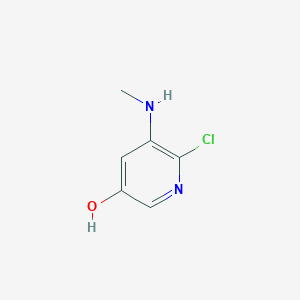
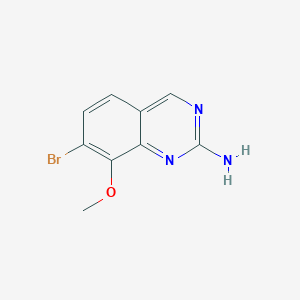
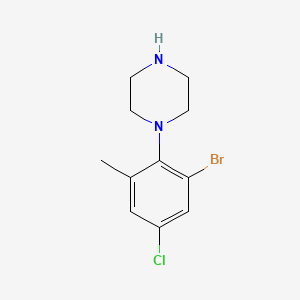
![Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate](/img/structure/B8129306.png)
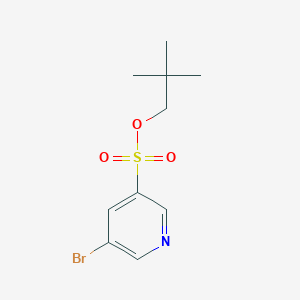
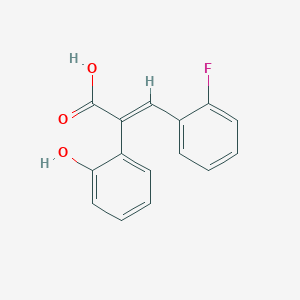

![Ethyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8129338.png)
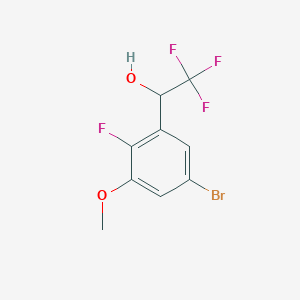
![tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B8129354.png)
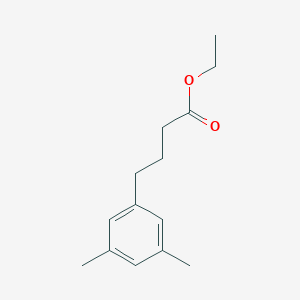
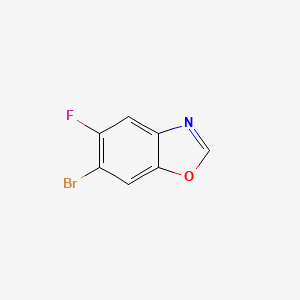
![tert-Butyl N-[(1E)-{[(tert-butoxy)carbonyl]imino}[4-(pyridin-2-yl)piperazin-1-yl]methyl]carbamate](/img/structure/B8129389.png)
